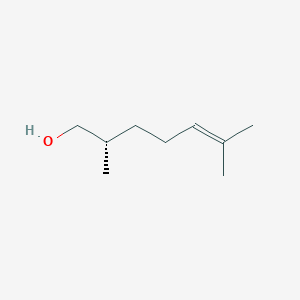
O-Benzoyl-N-ethyl-N-(alpha-methyl-m-(trifluoromethyl)phenethyl)hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-Benzoyl-N-ethyl-N-(alpha-methyl-m-(trifluoromethyl)phenethyl)hydroxylamine is a complex organic compound that has garnered attention in various fields of scientific research. This compound is characterized by the presence of a benzoyl group, an ethyl group, and a trifluoromethyl-substituted phenethyl group attached to a hydroxylamine moiety. Its unique structure makes it a valuable reagent in organic synthesis and a subject of interest in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of O-Benzoyl-N-ethyl-N-(alpha-methyl-m-(trifluoromethyl)phenethyl)hydroxylamine typically involves multiple steps, starting from readily available starting materials. One common approach is the reaction of benzoyl chloride with N-ethyl-N-(alpha-methyl-m-(trifluoromethyl)phenethyl)hydroxylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis platforms can be employed to optimize reaction conditions and improve yields. The use of catalysts and advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
O-Benzoyl-N-ethyl-N-(alpha-methyl-m-(trifluoromethyl)phenethyl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to a nitroso or nitro compound using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzoyl group can be substituted with other acyl groups through nucleophilic acyl substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amine.
Substitution: Various acyl-substituted hydroxylamines.
Aplicaciones Científicas De Investigación
O-Benzoyl-N-ethyl-N-(alpha-methyl-m-(trifluoromethyl)phenethyl)hydroxylamine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-nitrogen bonds.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of O-Benzoyl-N-ethyl-N-(alpha-methyl-m-(trifluoromethyl)phenethyl)hydroxylamine involves its interaction with molecular targets through its functional groups. The benzoyl group can participate in acylation reactions, while the hydroxylamine moiety can undergo redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
O-Benzoylhydroxylamine: A simpler analog without the ethyl and trifluoromethyl-substituted phenethyl groups.
N-Ethylhydroxylamine: Lacks the benzoyl and trifluoromethyl-substituted phenethyl groups.
N-(alpha-methyl-m-(trifluoromethyl)phenethyl)hydroxylamine: Lacks the benzoyl and ethyl groups.
Uniqueness
O-Benzoyl-N-ethyl-N-(alpha-methyl-m-(trifluoromethyl)phenethyl)hydroxylamine is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound in medicinal chemistry.
Propiedades
Número CAS |
94593-26-7 |
|---|---|
Fórmula molecular |
C19H20F3NO2 |
Peso molecular |
351.4 g/mol |
Nombre IUPAC |
[ethyl-[1-[3-(trifluoromethyl)phenyl]propan-2-yl]amino] benzoate |
InChI |
InChI=1S/C19H20F3NO2/c1-3-23(25-18(24)16-9-5-4-6-10-16)14(2)12-15-8-7-11-17(13-15)19(20,21)22/h4-11,13-14H,3,12H2,1-2H3 |
Clave InChI |
AOAKVWNYDRSALN-UHFFFAOYSA-N |
SMILES canónico |
CCN(C(C)CC1=CC(=CC=C1)C(F)(F)F)OC(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


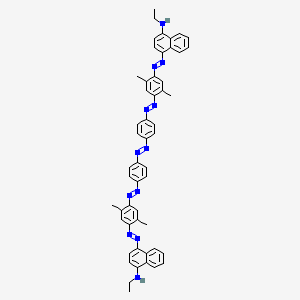
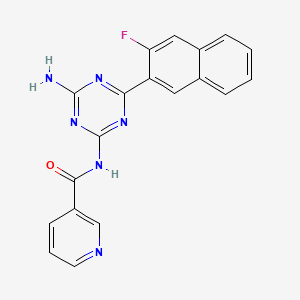
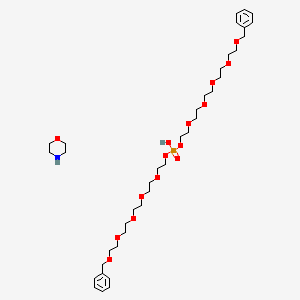
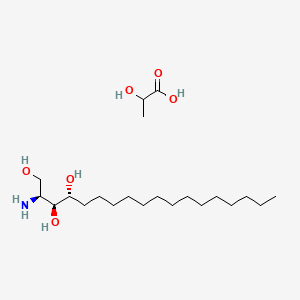
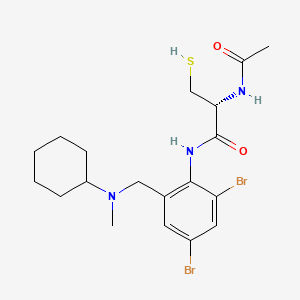
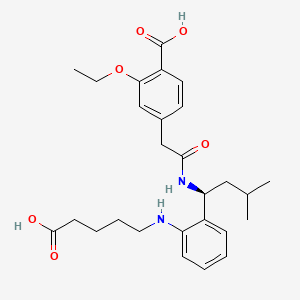
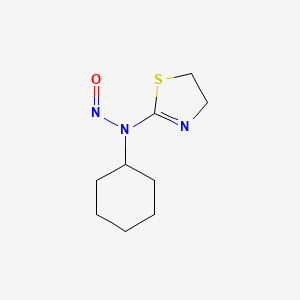
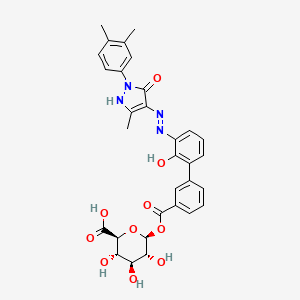
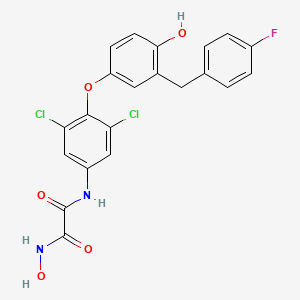
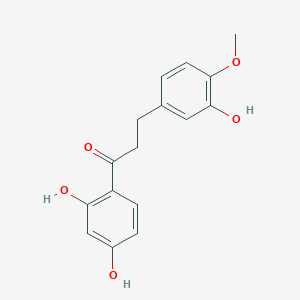
![(6R,7R)-3-[[3-amino-2-(2-hydroxyethyl)pyrazol-1-ium-1-yl]methyl]-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;sulfuric acid](/img/structure/B12770661.png)

